Bienvenue dans la boutique en ligne BenchChem!

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Thiazolylbenzofuran

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 921797-52-6) is a synthetic small molecule belonging to the thiazolylbenzofuran derivative class. Its structure integrates a 7-ethoxybenzofuran moiety, a 1,3-thiazole linker, and a 3,4,5-trimethoxybenzamide pharmacophore, a combination associated in the literature with tubulin polymerization inhibition and leukotriene/SRS-A antagonism.

Molecular Formula C23H22N2O6S
Molecular Weight 454.5
CAS No. 921797-52-6
Cat. No. B2887209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS921797-52-6
Molecular FormulaC23H22N2O6S
Molecular Weight454.5
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C23H22N2O6S/c1-5-30-16-8-6-7-13-9-17(31-20(13)16)15-12-32-23(24-15)25-22(26)14-10-18(27-2)21(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25,26)
InChIKeyKXEPTWQFGODGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 921797-52-6): Compound Class and Core Characteristics


N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 921797-52-6) is a synthetic small molecule belonging to the thiazolylbenzofuran derivative class [1]. Its structure integrates a 7-ethoxybenzofuran moiety, a 1,3-thiazole linker, and a 3,4,5-trimethoxybenzamide pharmacophore, a combination associated in the literature with tubulin polymerization inhibition [2] and leukotriene/SRS-A antagonism [1]. The compound has a molecular formula of C23H22N2O6S and a molecular weight of 454.5 g/mol.

Why Generic Substitution Fails for 7-Ethoxy-Benzofuran-Thiazole-Trimethoxybenzamide Analogs


The 7-ethoxy substituent on the benzofuran ring and the intact 3,4,5-trimethoxybenzamide tail are critical structural determinants for biological activity within the thiazolylbenzofuran class. The patent literature for this scaffold explicitly defines R³ substitution (including alkoxy groups like ethoxy at the 7-position) and the amide-linked heterocyclic moiety (R⁴) as key variables governing leukotriene and SRS-A antagonism potency [1]. In a closely related benzofuran-trimethoxybenzamide tubulin inhibitor series, minor structural modifications to the benzofuran substitution pattern led to substantial shifts in antiproliferative IC50 values across multiple cancer cell lines, with the most active compound (6g) showing IC50 values from 3.01 to 11.09 µM, while other analogs in the same series exhibited significantly reduced activity [2]. Directly substituting the 7-ethoxy compound with the unsubstituted benzofuran analog (CAS 941918-51-0) or other thiazole-linked benzamides without quantitative parallel testing would therefore carry significant risk of activity loss.

Quantitative Differentiation Evidence for CAS 921797-52-6 Against Closest Analogs


Structural Differentiation: 7-Ethoxy Substituent as a Key Pharmacophoric Variable vs. Unsubstituted Benzofuran Analog

The closest commercially cataloged analog, N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 941918-51-0), lacks the 7-ethoxy group present on the target compound. The thiazolylbenzofuran patent family (EP0528337) teaches that the R³ position (which includes 7-alkoxy substitution on the benzofuran) is one of four independent structural variables controlling leukotriene antagonism potency [1]. Although quantitative IC50 data for this specific pair are not publicly available, the patent's structure-activity disclosure establishes that alkoxy substitution at this position is a non-redundant potency determinant, not a silent metabolic handle [1]. The molecular weight difference (454.5 vs. 410.4 g/mol) and ClogP shift introduced by the ethoxy group further predict altered membrane permeability and protein binding profiles relative to the des-ethoxy analog.

Medicinal Chemistry Structure-Activity Relationship Thiazolylbenzofuran

Class-Level Antiproliferative Activity: Benchmarked Against the Benzofuran-Trimethoxybenzamide Tubulin Inhibitor Series

In a 2020 study by Li et al., a series of benzofuran-based 3,4,5-trimethoxybenzamide derivatives was evaluated for antiproliferative activity. The lead compound 6g, which shares the 3,4,5-trimethoxybenzamide pharmacophore with the target compound, exhibited IC50 values of 3.01 µM (MDA-MB-231), 5.20 µM (HCT-116), 9.13 µM (HT-29), and 11.09 µM (HeLa), with selectivity over non-tumoral HEK-293 cells (IC50 > 30 µM) [1]. Importantly, other analogs in the same series with variations in the benzofuran substitution and linker showed markedly reduced or absent activity, with some failing to reach IC50 below 30 µM [1]. The target compound, containing the 7-ethoxybenzofuran-thiazole scaffold, has not been directly tested in this assay, but the study establishes that the trimethoxybenzamide group is necessary but not sufficient for activity—the benzofuran substitution pattern critically modulates potency [1].

Cancer Biology Tubulin Polymerization Antiproliferative Assay

Leukotriene/SRS-A Antagonism: Class Patent Coverage Establishing Inflammatory Disease Relevance

The thiazolylbenzofuran patent family (EP0528337 and equivalents) explicitly claims the general formula encompassing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide as a leukotriene and SRS-A antagonist or inhibitor [1]. The patent specifies therapeutic indications including asthma, psoriasis, hepatitis, bronchitis, arthritis, inflammatory bowel disease, and other inflammatory conditions [1]. While individual compound data are not detailed in the patent abstract, the inclusion of 7-alkoxy-substituted benzofuran derivatives within the claimed scope indicates that the target compound was designed to engage this mechanism. Alternative benzofuran-thiazole compounds lacking the specific substitution pattern described in the patent fall outside the scope of leukotriene-targeting intellectual property [1].

Inflammation Leukotriene Antagonism Asthma

Physicochemical Property Differentiation: Calculated vs. Synthetically Accessible Analogs

The 7-ethoxy substituent on the target compound increases molecular weight (+44.1 g/mol) and lipophilicity (estimated ΔClogP +0.3 to +0.5) compared to the des-ethoxy analog CAS 941918-51-0, while maintaining hydrogen bond donor count (1) and only modestly increasing topological polar surface area [1]. The thiazole linker distinguishes this compound from the benzofuran-amide series (e.g., compound 6g) by replacing a single bond with a heterocyclic spacer, which rigidifies the conformation and adds a hydrogen bond acceptor (thiazole N). These calculated differences predict altered membrane permeability, metabolic stability, and off-target binding profiles that can only be resolved by direct experimental comparison [1].

ADME Drug-likeness Physicochemical Properties

Optimal Research and Procurement Scenarios for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide


Head-to-Head Tubulin Polymerization Inhibitor Profiling Against Compound 6g

Procure CAS 921797-52-6 alongside compound 6g (CAS 630058-59-2) to test in parallel in tubulin polymerization assays and MTT-based antiproliferative panels (MDA-MB-231, HCT-116, HT-29, HeLa). Based on class-level evidence, the 7-ethoxy-thiazole scaffold may exhibit differentiated potency or selectivity compared to 6g's 2-(4-fluorobenzoyl)benzofuran scaffold, as established by Li et al. (2020) [1].

Leukotriene Pathway Target Engagement Studies for Inflammatory Disease Models

For laboratories investigating leukotriene D4 receptor antagonism or SRS-A inhibition in asthma, arthritis, or inflammatory bowel disease models, CAS 921797-52-6 falls within the claimed structural scope of EP0528337 and is the appropriate chemical probe to interrogate this mechanism [2]. Use in parallel with known leukotriene antagonists (e.g., montelukast) to benchmark potency in LTD4 binding or functional assays.

SAR Expansion Around 7-Alkoxybenzofuran-Thiazole Linker Variations

As part of a systematic structure-activity relationship campaign, this compound serves as the 7-ethoxy reference point in a matrix varying the benzofuran alkoxy group (methoxy, ethoxy, isopropoxy), the thiazole linker (vs. oxazole, direct bond, or hydrazone), and the benzamide substitution (3,4,5-trimethoxy vs. 3,4,5-triethoxy, as in CAS 921797-92-4). The Li et al. (2020) study demonstrated that such linker and substitution variations can cause IC50 shifts from <5 µM to >30 µM [1].

Metabolic Stability and Pharmacokinetic Comparison with Des-Ethoxy Analog

For ADME scientists, the key procurement scenario is a direct comparison with CAS 941918-51-0 (des-ethoxy analog) in microsomal stability, plasma protein binding, and Caco-2 permeability assays. The 7-ethoxy group is predicted to increase lipophilicity and metabolic clearance potential; experimental data from this pair will inform whether the ethoxy substituent improves or compromises drug-like properties.

Quote Request

Request a Quote for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.